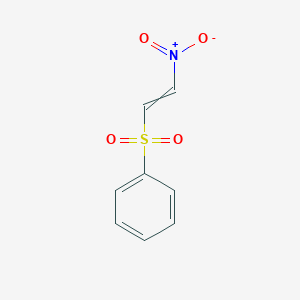
(2-Nitroethenesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitroethenesulfonyl)benzene is an organic compound characterized by the presence of a nitro group (-NO2) and a sulfonyl group (-SO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitroethenesulfonyl)benzene typically involves the nitration and sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with nitric acid and sulfuric acid to introduce the nitro and sulfonyl groups . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Nitroethenesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where other functional groups replace the nitro or sulfonyl groups
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of Lewis acids (FeCl3, AlCl3)
Major Products
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aminobenzene derivatives.
Substitution: Formation of halogenated benzene derivatives
Scientific Research Applications
(2-Nitroethenesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and sulfonyl groups into aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Nitroethenesulfonyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to attack by electrophiles. This property is exploited in various chemical reactions to introduce new functional groups into the benzene ring .
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Contains only a nitro group attached to the benzene ring.
Benzenesulfonic acid: Contains only a sulfonyl group attached to the benzene ring.
2-Nitrobenzenesulfonyl chloride: Contains both nitro and sulfonyl groups, but with a chloride substituent
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
2-nitroethenylsulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFNURQMDOMOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721127 |
Source


|
| Record name | (2-Nitroethenesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61404-94-2 |
Source


|
| Record name | (2-Nitroethenesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751028.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751044.png)
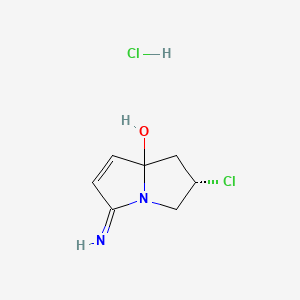
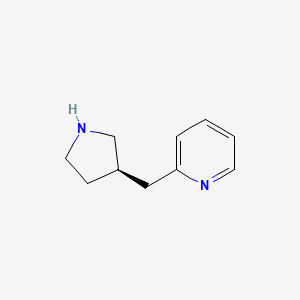
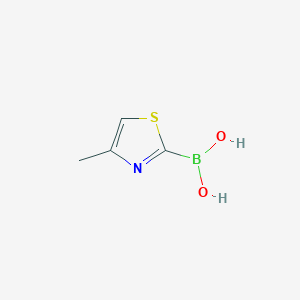
![(5R)-5-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2,5-dihydrofuran-2-one](/img/structure/B11751063.png)
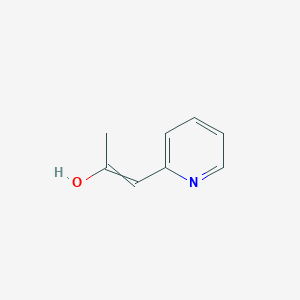

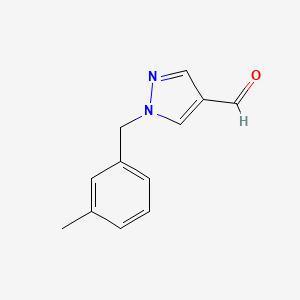

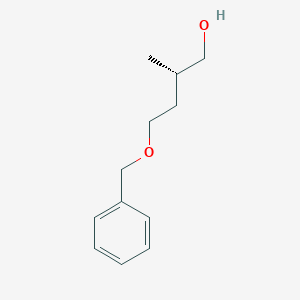
![2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11751117.png)
![[(1R)-2-Amino-1-methylethyl]dimethylamine dihydrochloride](/img/structure/B11751123.png)
